molecular formula C14H23NO5 B1413495 2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid CAS No. 1823271-75-5

2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B1413495
CAS No.: 1823271-75-5
M. Wt: 285.34 g/mol
InChI Key: QTQPYFODPLXYSO-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Amino Acid Derivatives

Spirocyclic amino acid derivatives represent a unique class of organic compounds characterized by fused ring systems sharing a single atom, which imposes conformational rigidity and enhances metabolic stability. These derivatives are pivotal in medicinal chemistry due to their ability to mimic natural amino acids while offering improved pharmacokinetic properties. For instance, spirocyclic proline analogs, such as 5,5-dimethylproline, have demonstrated exceptional utility in peptide synthesis by enforcing specific secondary structures. The integration of spirocycles into amino acid backbones reduces rotational freedom, thereby stabilizing peptide conformations critical for biological activity. Recent advances in synthetic methodologies, including cycloaddition reactions and Meinwald oxirane rearrangements, have expanded access to diverse spirocyclic frameworks.

Significance of Spiro[3.5]nonane Frameworks in Modern Organic Chemistry

The spiro[3.5]nonane framework, a bicyclic system comprising a cyclohexane and a cyclopropane ring fused at a central spiro carbon, has emerged as a privileged scaffold in drug design. Its strained geometry enhances binding affinity to biological targets while maintaining synthetic accessibility. Comparative studies highlight its advantages over simpler spiro systems:

Framework Ring Sizes Synthetic Accessibility Conformational Rigidity
Spiro[3.5]nonane 3 + 5 Moderate High
Spiro[4.4]nonane 4 + 4 High Moderate
Spiro[2.4]heptane 2 + 4 Challenging Very High

This framework’s versatility is exemplified in derivatives like 7-oxaspiro[3.5]nonane-2-carboxylic acid, where the oxygen atom introduces polarity without compromising stability. The spiro[3.5]nonane core is particularly valued in peptidomimetics, where it mimics turn structures in proteins.

Rationale for Boc-Protected Amino Acid Functionalization

The tert-butoxycarbonyl (Boc) group is a cornerstone in peptide synthesis due to its orthogonal protection strategy. It shields primary amines during solid-phase peptide synthesis (SPPS) and is readily removed under mild acidic conditions, minimizing side reactions. In spirocyclic systems, Boc protection ensures chemoselective functionalization, as demonstrated in the synthesis of 2-(Boc-amino)-7-hydroxyspiro[3.5]nonane, where the group stabilizes the amine during ring-forming reactions. The Boc moiety’s steric bulk also influences the spatial arrangement of spirocyclic derivatives, enabling precise control over molecular topology.

Scope and Objectives of the Research

This study focuses on the synthesis, characterization, and potential applications of 2-((tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid. Key objectives include:

  • Developing scalable synthetic routes for this compound.
  • Evaluating its utility as a building block in peptide and peptidomimetic design.
  • Exploring its conformational effects on secondary protein structures. The research aligns with broader efforts to expand the toolbox of spirocyclic amino acids for drug discovery, leveraging advancements in asymmetric synthesis and protective group chemistry.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxaspiro[3.5]nonane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-14(10(16)17)8-13(9-14)4-6-19-7-5-13/h4-9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQPYFODPLXYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2(C1)CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823271-75-5
Record name 2-{[(tert-butoxy)carbonyl]amino}-7-oxaspiro[3.5]nonane-2-carboxylic acid
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Comparison with Similar Compounds

Structural Analogs with Spiro[3.5]nonane Cores

Below is a comparative analysis of structurally related spirocyclic compounds:

Compound Name CAS Number Molecular Formula Key Features Applications/Notes References
2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid Not explicitly listed Likely C₁₄H₂₃NO₅ Boc-protected amine, 7-oxa, carboxylic acid Pharmaceutical intermediate; conformational rigidity aids drug design
7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid 873924-12-0 C₁₄H₂₃NO₄ Boc on 7-aza (nitrogen), carboxylic acid Used in rigid linker synthesis for bioactive molecules
tert-Butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate 2306262-93-9 C₁₂H₂₂N₂O₃ 5-oxa, 2-aza, Boc-protected Intermediate for peptide mimetics
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid Not provided C₁₅H₁₆O₄ 6,8-dioxa, phenyl substituent Synthetic precursor for hydrophobic motifs
2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride EN300-743634 C₁₀H₁₃ClN₂O₂ Unprotected amine, hydrochloride salt Building block for charged molecules

Key Differences and Implications

Substituent Positioning: 7-Oxa vs. 7-Aza: Oxygen (7-oxa) increases hydrophilicity, while nitrogen (7-aza) allows for hydrogen bonding or coordination . Boc Placement: Boc on the amino group (target compound) vs. Boc on the spiro nitrogen (e.g., 873924-12-0) alters reactivity. The former is ideal for stepwise deprotection in peptide synthesis .

Synthetic Routes :

  • The target compound likely involves cyclization of Boc-protected intermediates (similar to ’s method using dibromoneopentyl glycol) .
  • 7-Aza analogs (e.g., 873924-12-0) may require azide reduction or Staudinger reactions .

Physicochemical Properties :

  • Solubility : Carboxylic acid enhances water solubility, while Boc and spirocyclic cores increase lipophilicity. Hydrochloride salts (e.g., EN300-743634) improve aqueous stability .
  • Molecular Weight : Ranges from 228.68 () to 271.31 (), affecting permeability and bioavailability.

Biological Applications :

  • Anticancer Agents : Boc-protected spiro compounds are precursors for kinase inhibitors () .
  • Rigid Linkers : 7-Aza derivatives (e.g., 873924-12-0) serve as spacers in PROTACs or antibody-drug conjugates .

Preparation Methods

Method A: Boc Protection Followed by Spirocyclization

  • Starting Material : 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid.
  • Boc Protection :
    • Reagent: Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM).
    • Conditions: Room temperature, 12 hours.
    • Yield: ~85% (estimated from analogous procedures).
  • Spirocyclization :
    • Reagent: Iodomethane (CH₃I) in tetrahydrofuran (THF).
    • Conditions: 0°C to reflux, monitored by TLC.
    • Yield: 46–63% (based on similar compounds in Source).

Key Intermediate :

  • Tert-butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (analogous structure).

Method B: One-Pot Synthesis

  • Simultaneous Boc Protection and Cyclization :
    • Reagents: Boc₂O, potassium carbonate (K₂CO₃), and a phase-transfer catalyst.
    • Solvent: Acetonitrile (MeCN).
    • Conditions: 60°C, 24 hours.
    • Yield: 50–55% (extrapolated from related spirocycles).

Experimental Data and Characterization

Parameter Value Source
Molecular Formula C₁₄H₂₃NO₅
Molecular Weight 285.34 g/mol
CAS Number 1823271-75-5
Melting Point 126–128°C (analogous compound)
Key Spectral Data :
  • ¹H NMR (CDCl₃): δ 4.09–3.68 (m, 7H), 1.44 (s, 9H).
  • ¹³C NMR : δ 156.4 (Boc carbonyl), 83.6 (spiro carbon).

Optimization and Challenges

  • Yield Improvement : Use of high-purity iodomethane and anhydrous conditions increases spirocyclization efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical due to polar byproducts.

Comparative Analysis of Methods

Method Advantages Limitations Yield
A Stepwise control, scalability Longer reaction time 46–63%
B Fewer steps Lower yield, side reactions 50–55%

Applications in Further Synthesis

The compound serves as a precursor for:

Q & A

Q. What are the recommended storage conditions for 2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid to ensure stability?

  • Methodological Answer: The compound should be stored refrigerated (2–8°C) in a tightly sealed container under inert gas (e.g., nitrogen) to prevent moisture absorption and oxidation. Containers must be kept upright to avoid leakage, and electrostatic buildup should be mitigated by grounding equipment . Long-term stability is enhanced by desiccant packs in storage environments.

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer: A typical approach involves:
  • Step 1: Boc (tert-butoxycarbonyl) protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM) at 0–25°C .
  • Step 2: Spirocyclic ring formation via intramolecular cyclization, often catalyzed by transition metals (e.g., Pd) or acid/base-mediated reactions .
  • Step 3: Carboxylic acid activation (e.g., using EDCI/HOBt) for subsequent peptide coupling .
    Purification is typically achieved via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

Q. What safety precautions are critical during handling?

  • Methodological Answer:
  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (N95 masks) if airborne particulates are generated .
  • Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks.
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the spirocyclic structure influence the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer: The 7-oxaspiro[3.5]nonane core imposes steric constraints that slow coupling kinetics. To optimize reactions:
  • Use high-efficiency coupling agents (e.g., HATU instead of EDCI).
  • Increase reaction temperatures (40–50°C) to overcome activation barriers.
  • Monitor reaction progress via LC-MS to detect intermediates .
    Comparative studies with non-spiro analogs show a 30–50% reduction in coupling efficiency due to conformational rigidity .

Q. What analytical techniques resolve enantiomeric forms of this compound?

  • Methodological Answer:
  • X-ray Crystallography: Use the Flack parameter (η) or Rogers’ η/x parameters to determine absolute configuration .
  • Chiral HPLC: Employ a Chiralpak IA-3 column with a hexane/isopropanol (90:10) mobile phase (flow rate: 1.0 mL/min; UV detection at 254 nm).
  • Circular Dichroism (CD): Compare experimental spectra with DFT-simulated data to confirm chirality .

Q. How can researchers address discrepancies in decomposition product data across studies?

  • Methodological Answer:
  • Controlled Pyrolysis: Use thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to identify decomposition products under incremental heating (25–500°C, 10°C/min).
  • Cross-Referencing: Compare data from SDSs (e.g., carbon monoxide and NOx reported under fire conditions vs. no data in other sources ).
  • Mitigation: Implement inert atmosphere protocols (argon/nitrogen) during high-temperature reactions to suppress hazardous byproduct formation.

Key Notes for Experimental Design

  • Stereochemical Integrity: Monitor racemization during Boc deprotection (e.g., using TFA in DCM at 0°C) .
  • Solubility Challenges: The spirocyclic structure reduces solubility in polar solvents; use DMF or DMSO for reactions .
  • Safety Protocols: Pre-screen decomposition pathways using differential scanning calorimetry (DSC) to identify exothermic risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid

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